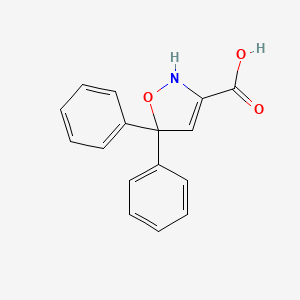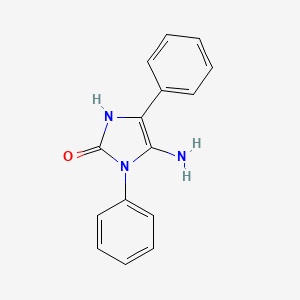![molecular formula C12H14FNO3 B12528147 Methyl [(1R)-1-(3-fluorophenyl)-3-oxobutyl]carbamate CAS No. 865086-32-4](/img/structure/B12528147.png)
Methyl [(1R)-1-(3-fluorophenyl)-3-oxobutyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl [(1R)-1-(3-fluorophenyl)-3-oxobutyl]carbamate is a chemical compound known for its unique structure and properties. It is characterized by the presence of a fluorophenyl group, a carbamate group, and a ketone group, making it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(1R)-1-(3-fluorophenyl)-3-oxobutyl]carbamate typically involves the reaction of 3-fluorophenylacetic acid with methyl isocyanate under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a tertiary amine, to facilitate the formation of the carbamate linkage. The reaction conditions include maintaining a temperature range of 50-70°C and a reaction time of 4-6 hours to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher yields. The use of flow microreactors has been shown to enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl [(1R)-1-(3-fluorophenyl)-3-oxobutyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
Methyl [(1R)-1-(3-fluorophenyl)-3-oxobutyl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl [(1R)-1-(3-fluorophenyl)-3-oxobutyl]carbamate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief. The pathways involved include the modulation of signaling cascades that regulate cellular responses .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl [(1R)-1-(2,4-difluorophenyl)-3-oxobutyl]carbamate
- Methyl [(1R)-1-(4-fluorophenyl)-3-oxobutyl]carbamate
Uniqueness
Methyl [(1R)-1-(3-fluorophenyl)-3-oxobutyl]carbamate is unique due to the specific positioning of the fluorine atom on the phenyl ring, which influences its reactivity and interaction with biological targets. This positional specificity can result in distinct pharmacological profiles and chemical behaviors compared to its analogs .
Propiedades
Número CAS |
865086-32-4 |
|---|---|
Fórmula molecular |
C12H14FNO3 |
Peso molecular |
239.24 g/mol |
Nombre IUPAC |
methyl N-[(1R)-1-(3-fluorophenyl)-3-oxobutyl]carbamate |
InChI |
InChI=1S/C12H14FNO3/c1-8(15)6-11(14-12(16)17-2)9-4-3-5-10(13)7-9/h3-5,7,11H,6H2,1-2H3,(H,14,16)/t11-/m1/s1 |
Clave InChI |
WNUYJBJHHRCKQZ-LLVKDONJSA-N |
SMILES isomérico |
CC(=O)C[C@H](C1=CC(=CC=C1)F)NC(=O)OC |
SMILES canónico |
CC(=O)CC(C1=CC(=CC=C1)F)NC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


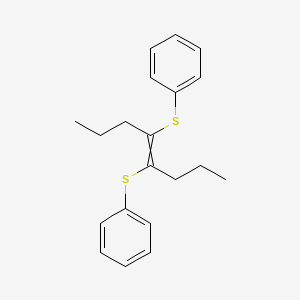
![2-[5-Chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline](/img/structure/B12528075.png)
![(1S,6S)-3,9-dioxabicyclo[4.2.1]non-7-en-4-one](/img/structure/B12528083.png)
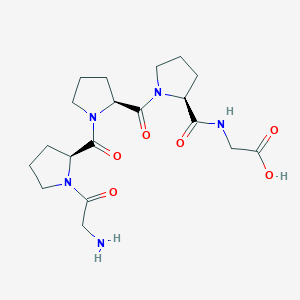
![4-[2-(4-Anilinophenyl)ethenyl]benzonitrile](/img/structure/B12528110.png)
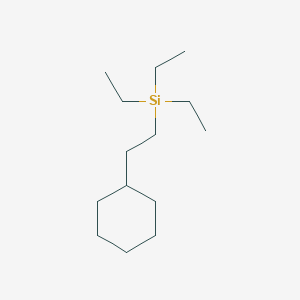
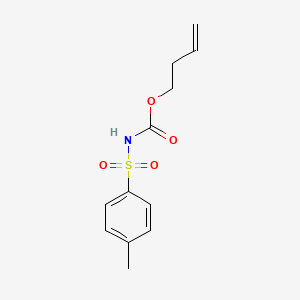
![2-(4',6-Dimethoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B12528123.png)
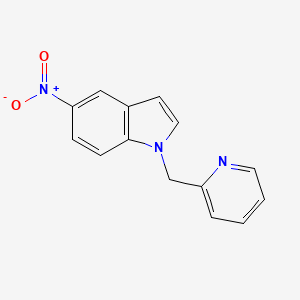
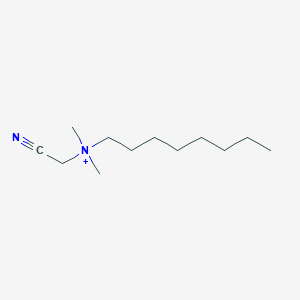
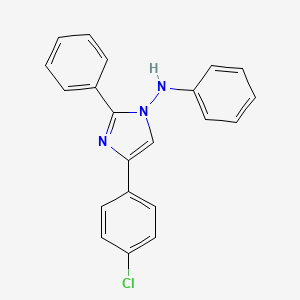
![1-[(4-Ethenylphenyl)methyl]-3-ethyl-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B12528140.png)
